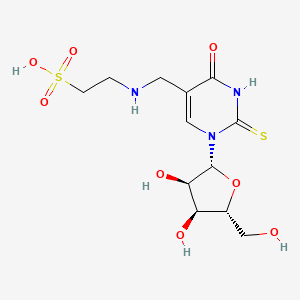

2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid

Description

This compound, identified as 5-Taurinomethyl-2-thiouridine (synonym per ), is a modified nucleoside derivative. Its structure comprises:

- Ribofuranosyl core: A (2R,3R,4S,5R)-tetrahydrofuran scaffold with hydroxyl and hydroxymethyl groups, typical of ribose sugar in RNA nucleosides .

- Pyrimidine ring: A 1,2,3,4-tetrahydropyrimidin-5-yl moiety with a 4-oxo (keto) and 2-thioxo (thiocarbonyl) group, distinguishing it from canonical nucleobases like uracil or thymine .

This structural hybrid suggests roles in RNA modulation, enzyme inhibition, or antiviral therapy, leveraging the sulfonic acid’s solubility and the thioxo group’s nucleobase mimicry .

Properties

CAS No. |

497258-54-5 |

|---|---|

Molecular Formula |

C12H19N3O8S2 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylamino]ethanesulfonic acid |

InChI |

InChI=1S/C12H19N3O8S2/c16-5-7-8(17)9(18)11(23-7)15-4-6(10(19)14-12(15)24)3-13-1-2-25(20,21)22/h4,7-9,11,13,16-18H,1-3,5H2,(H,14,19,24)(H,20,21,22)/t7-,8-,9-,11-/m1/s1 |

InChI Key |

XMIFBEZRFMTGRL-TURQNECASA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCCS(=O)(=O)O |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CNCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the tetrahydropyrimidinone ring. These rings are then linked through a series of reactions that introduce the ethanesulfonic acid group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it has potential as a therapeutic agent due to its unique structure and reactivity. Additionally, the compound is used in industrial processes, such as the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Pyrimidine Modifications: The 2-thioxo group in the target compound replaces the canonical 2-oxo group in uracil analogs (e.g., ’s UTP derivative). This substitution may alter base-pairing specificity or redox activity compared to 2-oxo derivatives . In contrast, 4-(furan-2-yl)-6-methyl-2-thioxo-tetrahydropyrimidine () retains the thioxo group but lacks the ribose and sulfonic acid moieties, limiting its nucleoside-like applications despite antioxidant efficacy .

Sulfonic Acid vs. Other Substituents: The ethanesulfonic acid chain enhances aqueous solubility (>50 mg/mL predicted) compared to ester or amide derivatives (e.g., ’s ethyl carboxylate, solubility ~5 mg/mL) .

Biological Activity: Antiviral Potential: The ribofuranosyl-thioxo-sulfonic acid structure mirrors prodrug strategies for nucleoside analogs (e.g., sofosbuvir), where solubility and metabolic stability are critical . Antioxidant vs. Hypertensive Effects: While furyl-thioxo pyrimidines () exhibit radical scavenging, the target compound’s nucleoside-like structure may target enzymes like ADAR (RNA-editing) or kinases .

Synthetic Complexity :

- The target compound’s synthesis likely involves selective protection of ribose hydroxyls, thiouracil formation, and sulfonic acid coupling—steps paralleled in ’s fluorinated triazole-pyrimidine derivatives and ’s 4-methoxybenzyl-protected intermediates .

Biological Activity

The compound 2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid is a complex molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a tetrahydrofuran moiety and a thioxo-pyrimidine component. Its molecular formula is , with a molecular weight of approximately 360.41 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Tetrahydrofuran | Provides a sugar-like structure that may influence biological interactions. |

| Thioxo-Pyrimidine | Affects the compound's reactivity and interaction with biological targets. |

| Ethanesulfonic Acid | May enhance solubility and bioavailability. |

Biological Activity

The biological activity of this compound can be attributed to its structural components which interact with various biological pathways.

- Enzyme Inhibition : The thioxo-pyrimidine portion has been shown to inhibit specific enzymes involved in nucleotide metabolism.

- Receptor Modulation : The compound may act on purinergic receptors (e.g., P2Y receptors), which are involved in numerous physiological processes including inflammation and cell signaling .

- Antioxidant Properties : The dihydroxy groups in the tetrahydrofuran moiety contribute to antioxidant activity by scavenging free radicals.

Study 1: Anticancer Activity

A study investigated the effects of the compound on cancer cell lines. It was observed that the compound induced apoptosis in human leukemia cells through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating significant potency against these cells.

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound reduced TNFα-induced inflammation in endothelial cells by inhibiting NF-kB signaling pathways. This suggests potential therapeutic applications in inflammatory diseases.

Study 3: Neuroprotective Effects

Research indicated that the compound exhibits neuroprotective properties in models of oxidative stress-induced neuronal damage. It was found to significantly reduce cell death and promote cell survival through modulation of oxidative stress markers.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.